6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Overview
Description
“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is a chemical compound with the empirical formula C8H8N2O2S . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of this compound is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthetic Pathways and Structural Insights
Research has explored the synthesis of benzothiazine derivatives, including methods for achieving ring contraction and accessing pharmacologically relevant derivatives. For example, Fülöpová et al. (2015) reported an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via unprecedented ring contraction, highlighting their pharmacological relevance with biological and medicinal applications (Fülöpová et al., 2015). Similarly, synthesis and crystal structure analysis of related compounds have provided insights into their molecular configurations and potential for further chemical modifications (Li et al., 2013).
Biological and Medicinal Applications
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of 6-nitro-2H-benzo[b][1,4]thiazine derivatives. Maheshwari and Goyal (2017) synthesized derivatives and evaluated their antimicrobial activity, finding compounds with potent antimicrobial effects (Maheshwari & Goyal, 2017). Another study by the same authors in 2016 confirmed the antimicrobial efficacy of similar compounds, further supporting the potential of these derivatives in antimicrobial applications (Maheshwari & Goyal, 2016).
Advanced Chemical Transformations
Dearomatization and Decarbonylation Studies
The chemical transformations of benzothiazinones, including dearomatization and decarbonylation, have been investigated to understand their impact on antimycobacterial properties. Richter et al. (2022) described how these transformations influence the compounds' activities against Mycobacterium tuberculosis, offering new insights into the structural modifications affecting biological activity (Richter et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTWUNMNDBPKKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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